Deruxtecan-d4 -

Deruxtecan-d4

Catalog Number: EVT-12532678
CAS Number:
Molecular Formula: C52H56FN9O13
Molecular Weight: 1038.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deruxtecan-d4 is developed by Daiichi Sankyo and AstraZeneca and is primarily used in the treatment of HER2-positive breast cancer and other solid tumors. The classification of this compound falls within the realm of targeted therapies, particularly focusing on monoclonal antibodies and their conjugates with cytotoxic drugs.

Synthesis Analysis

The synthesis of deruxtecan involves several complex steps, primarily focusing on the coupling of exatecan with a linker intermediate. The synthesis begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation to yield an intermediate compound. This is followed by a series of reactions including Heck coupling and hydrogenation, leading to the formation of exatecan.

  1. Key Steps in Synthesis:
    • Bromination of 2-fluoro-1-methyl-4-nitrobenzene.
    • Coupling with 3-butenoic acid under Heck conditions.
    • Formation of tetrahydronapthalenone through intramolecular cyclization.
    • Final coupling with trastuzumab via peptide coupling conditions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

This method allows for the production of deruxtecan in significant yields while maintaining purity suitable for therapeutic use.

Molecular Structure Analysis

The molecular structure of deruxtecan consists of three main components: the monoclonal antibody (trastuzumab), a linker, and the cytotoxic drug (exatecan). The structure can be described as follows:

  • Molecular Formula: C₃₈H₄₉N₁₃O₁₁S
  • Molecular Weight: Approximately 800 Da
  • Structural Features:
    • The antibody component provides specificity for HER2 receptors.
    • The linker is designed to be stable in circulation but cleavable within the target cells to release the cytotoxic agent.
    • Exatecan acts as a potent cytotoxic agent that disrupts DNA replication .
Chemical Reactions Analysis

Deruxtecan undergoes various chemical reactions during its synthesis and therapeutic action:

  1. Peptide Coupling: The formation of deruxtecan from its components involves peptide coupling reactions where the carboxylic acid group from one component reacts with an amine group from another, facilitated by EDCI and HOBt.
  2. Intramolecular Cyclization: This reaction occurs during the synthesis phase, where intermediates undergo cyclization to form stable cyclic structures essential for drug activity.

These reactions are critical for ensuring that deruxtecan maintains its efficacy while minimizing off-target effects.

Mechanism of Action

Deruxtecan functions through a targeted mechanism:

  1. Target Binding: The trastuzumab component binds specifically to HER2 receptors on cancer cells.
  2. Internalization: Upon binding, the conjugate is internalized into the cell.
  3. Release of Cytotoxic Agent: Inside the cell, the linker is cleaved, releasing exatecan which then induces cell death by disrupting DNA replication through topoisomerase inhibition .

This mechanism allows for high specificity and reduced systemic toxicity compared to traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Deruxtecan exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating intravenous administration.
  • Stability: Chemically stable under physiological conditions but designed to release the cytotoxic agent in acidic environments typical of endosomes.
  • pH Sensitivity: The linker is engineered to be stable at neutral pH but cleaves efficiently at lower pH levels found within tumor cells .

These properties contribute to its effectiveness as a therapeutic agent.

Applications

Deruxtecan has significant applications in oncology:

  • Cancer Treatment: Primarily used for treating HER2-positive breast cancer, it has shown efficacy in clinical trials against various solid tumors expressing HER2.
  • Research Tool: As a model for studying antibody-drug conjugates, it provides insights into targeted therapy mechanisms and drug delivery systems.

The continued development and clinical evaluation may expand its use to other malignancies beyond those currently approved .

Properties

Product Name

Deruxtecan-d4

IUPAC Name

N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1038.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2

InChI Key

WXNSCLIZKHLNSG-BXKFTRBMSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)NCOC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.